molecular formula C10H11N3O2S B2471452 ethyl2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate CAS No. 2248392-18-7

ethyl2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate

Cat. No.: B2471452
CAS No.: 2248392-18-7
M. Wt: 237.28
InChI Key: YUUQBYFEFMWXFK-UHFFFAOYSA-N
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Description

Ethyl2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. These fused ring systems are known for their significant pharmacological and biological activities. The compound’s unique structure makes it a valuable target for synthetic and medicinal chemistry research.

Scientific Research Applications

Ethyl2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

For instance, thiazole analogs can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors . They may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 .

Cellular Effects

Thiazole derivatives have been reported to exhibit a wide range of effects on various types of cells and cellular processes . For example, some thiazole derivatives have shown anticancer activity against the MCF-7 breast cancer cell line .

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives are known for their stability and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Ethyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate at different dosages in animal models have not been reported yet. Thiazole derivatives are known to exhibit varying effects at different dosages in animal models .

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives are known to interact with various transporters or binding proteins .

Subcellular Localization

Thiazole derivatives may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate typically involves the annulation of a pyridine ring to a thiazole core. One common method starts with the reaction of 2-aminothiazole with ethyl acetoacetate under basic conditions, followed by cyclization with an appropriate aldehyde or ketone to form the fused bicyclic system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate is unique due to its fused ring system, which provides multiple reactive sites for chemical modifications. This allows for the creation of a diverse array of derivatives with potentially enhanced biological activities .

Properties

IUPAC Name

ethyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-3-15-9(14)6-4-5(2)12-8-7(6)16-10(11)13-8/h4H,3H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUQBYFEFMWXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=NC(=C1)C)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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